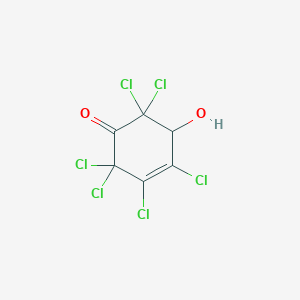
2,2,3,4,6,6-Hexachloro-5-hydroxycyclohex-3-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,4,6,6-Hexachloro-5-hydroxycyclohex-3-en-1-one is a polyhalogenated organic compound. It consists of a six-carbon ring with multiple chlorine atoms and a hydroxyl group attached to it. This compound is part of a broader class of hexachlorocyclohexanes, which are known for their various industrial and pesticidal applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4,6,6-Hexachloro-5-hydroxycyclohex-3-en-1-one typically involves the chlorination of cyclohexene. The process can be carried out under radical addition conditions using chlorine gas (Cl₂) and ultraviolet light (hν) or heat (Δ). The reaction proceeds through multiple steps of radical dichlorination, leading to the formation of the hexachlorinated product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and the concentration of reactants. The use of catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) can further enhance the efficiency of the chlorination process.
Chemical Reactions Analysis
Types of Reactions
2,2,3,4,6,6-Hexachloro-5-hydroxycyclohex-3-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hexachlorocyclohexanone, while reduction can produce hexachlorocyclohexane.
Scientific Research Applications
2,2,3,4,6,6-Hexachloro-5-hydroxycyclohex-3-en-1-one has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of halogenation on the stability and reactivity of cyclohexane derivatives.
Biology: The compound is investigated for its potential effects on biological systems, including its role as a persistent organic pollutant.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals, particularly in the field of antimicrobial agents.
Industry: It is used in the synthesis of other complex organic compounds and as an intermediate in the production of pesticides.
Mechanism of Action
The mechanism of action of 2,2,3,4,6,6-Hexachloro-5-hydroxycyclohex-3-en-1-one involves its interaction with various molecular targets. The compound can disrupt cellular processes by binding to proteins and enzymes, leading to inhibition or activation of specific pathways. Its high degree of chlorination makes it particularly effective at penetrating cell membranes and interacting with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5,6-Hexachlorocyclohexane: A fully chlorinated derivative of cyclohexane.
2,2,3,4,5,6-Hexachlorocyclohexanone: A ketone derivative with similar chlorination patterns.
2,2,3,4,6,6-Hexachlorocyclohexanol: An alcohol derivative with similar chlorination patterns.
Uniqueness
2,2,3,4,6,6-Hexachloro-5-hydroxycyclohex-3-en-1-one is unique due to the presence of both hydroxyl and multiple chlorine groups on the same cyclohexane ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61626-03-7 |
|---|---|
Molecular Formula |
C6H2Cl6O2 |
Molecular Weight |
318.8 g/mol |
IUPAC Name |
2,2,3,4,6,6-hexachloro-5-hydroxycyclohex-3-en-1-one |
InChI |
InChI=1S/C6H2Cl6O2/c7-1-2(8)5(9,10)4(14)6(11,12)3(1)13/h3,13H |
InChI Key |
UFTFLLDOCPHZQX-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(=C(C(C(=O)C1(Cl)Cl)(Cl)Cl)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


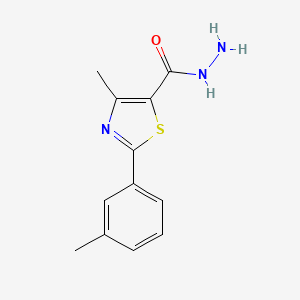
![2-[(2-Nitrophenyl)methyl]butanedioic acid](/img/structure/B14580920.png)
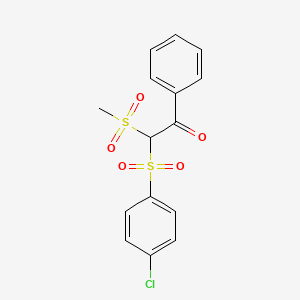
![Propanedioic acid, [2-[2-(acetyloxy)ethoxy]ethylidene]-, diethyl ester](/img/structure/B14580935.png)
![2-Cyano-N-(ethylcarbamoyl)-2-{[(prop-2-en-1-yl)oxy]imino}acetamide](/img/structure/B14580942.png)
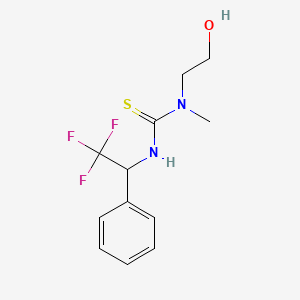
![3-(1,2-Dihydro-5H-tetrazol-5-ylidene)-8-[(propan-2-yl)oxy]quinolin-4(3H)-one](/img/structure/B14580955.png)
![1H-Imidazole-1-carboxamide, N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-](/img/structure/B14580958.png)
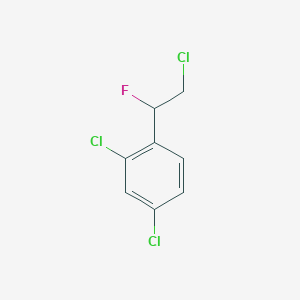
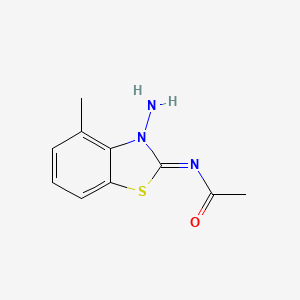
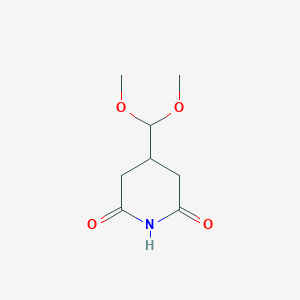
![2-{3-[4-(Propan-2-yl)phenyl]butylidene}hydrazine-1-carbothioamide](/img/structure/B14581003.png)
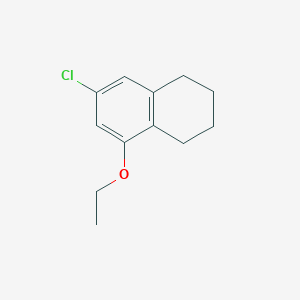
![3,4-Dimethyl-1-[(octyloxy)methyl]-2,5-dihydro-1H-1lambda~5~-phosphole-1-thione](/img/structure/B14581029.png)
